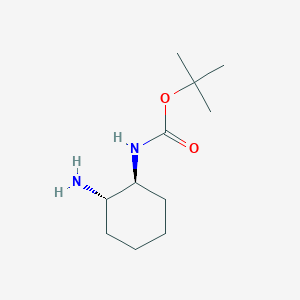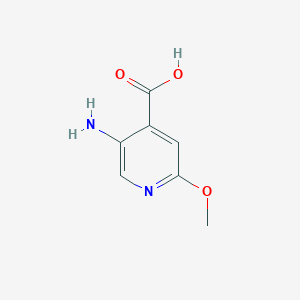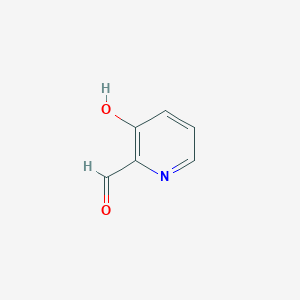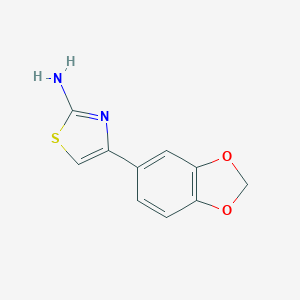
1-Boc-3-Cyano-4-hydroxypyrrolidine
Vue d'ensemble
Description
1-N-Boc-3-cyanopyrrolidine is used to prepare aroyl-substituted pyrrolidines with monoamine reuptake inhibition activities .
Synthesis Analysis
The synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine involves the use of various methods. One such method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines .Molecular Structure Analysis
The molecular formula of 1-Boc-3-Cyano-4-hydroxypyrrolidine is C10H16N2O3 . Its average mass is 212.246 Da and its monoisotopic mass is 212.116089 Da .Chemical Reactions Analysis
The chemical reactions involving 1-Boc-3-Cyano-4-hydroxypyrrolidine are complex and involve various steps. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
1-Boc-3-Cyano-4-hydroxypyrrolidine is a white to yellow solid . It should be stored at room temperature .Applications De Recherche Scientifique
Mechanistic Insights and Synthetic Applications
Research on 1-Boc-3-Cyano-4-hydroxypyrrolidine and related compounds has provided valuable insights into synthetic organic chemistry, particularly in the context of N→O tert-butyloxycarbonyl (Boc) group migration mechanisms and applications in synthesizing key intermediates for pharmaceuticals. A study by Xue and Silverman (2010) revealed a rapid N→O Boc migration mechanism via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state, which has implications for synthetic strategies in organic chemistry Xue & Silverman, 2010.
Advances in Synthesis of Pharmaceutical Intermediates
Another significant application involves the synthesis of pharmaceutical intermediates, such as the key intermediate of gemifloxacin. Noh et al. (2004) developed a novel synthetic route for 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM), utilizing chemoselective hydrogenation of the cyano group in related compounds while employing in situ Boc protection to achieve high selectivity and yield Noh et al., 2004.
Enantioselective Synthesis and Chemoenzymatic Approaches
The field also explores enantioselective synthesis and chemoenzymatic approaches to produce compounds with high stereoselectivity. For example, Haddad and Larchevěque (2005) achieved kinetically resolved synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, demonstrating the potential for producing enantiomerically pure compounds through selective oxidation and enzymatic resolution Haddad & Larchevěque, 2005.
Applications in Asymmetric Synthesis
Asymmetric synthesis of 1-Boc-3- and 4-hydroxypyrrolidines has been explored to provide stereoselective access to valuable synthetic intermediates. Aoyagi and Williams (1998) reported on Lewis Acid-mediated coupling reactions leading to the production of 1-Boc-3- and 4-hydroxypyrrolidines with moderate to good stereoselectivity, illustrating the utility of these compounds in asymmetric synthesis Aoyagi & Williams, 1998.
Safety and Hazards
The safety information for 1-Boc-3-Cyano-4-hydroxypyrrolidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of Action
Pyrrolidine derivatives can exhibit diverse modes of action depending on their specific structural features and the biological targets they interact with .
Biochemical Pathways
Pyrrolidine derivatives can influence various biochemical pathways based on their target interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Boc-3-Cyano-4-hydroxypyrrolidine . These factors can include pH, temperature, presence of other molecules, and more.
Propriétés
IUPAC Name |
tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445042 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Cyano-4-hydroxypyrrolidine | |
CAS RN |
197143-33-2 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


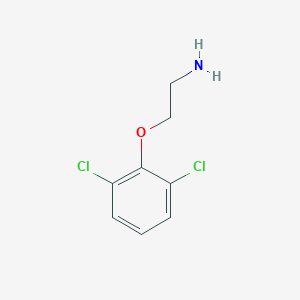
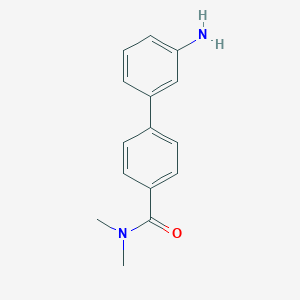

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
